2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide
Description
This compound, identified in (E587-0450) and referenced in and , features a sulfanyl-linked indole core substituted with a 2-fluorophenyl acetamide group and an azepane ring. Key properties include a molecular weight of 449.61 g/mol (C₂₆H₃₁N₃O₂S), logP of 3.4859 (indicative of moderate lipophilicity), and a polar surface area of 42.736 Ų . The azepane moiety enhances metabolic stability, while the sulfanyl bridge and fluorophenyl group influence electronic properties and target binding .
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2S/c25-19-10-4-5-11-20(19)26-23(29)17-31-22-15-28(21-12-6-3-9-18(21)22)16-24(30)27-13-7-1-2-8-14-27/h3-6,9-12,15H,1-2,7-8,13-14,16-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJDUXDWVCEATC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The azepane ring can be introduced via nucleophilic substitution reactions, and the sulfanyl group can be added through thiolation reactions. The final step involves the coupling of the indole derivative with 2-fluorophenyl acetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the indole core can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is not fully understood, but it is believed to interact with various molecular targets due to its indole core. Indole derivatives are known to bind to multiple receptors and enzymes, influencing pathways related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Substituent Variations on the Acetamide Group
- N-(4-Chlorophenyl) analog ():
Replacing the 2-fluorophenyl group with 4-chlorophenyl increases molecular weight (C₂₆H₃₀ClN₃O₂S: ~468.06 g/mol) and logP due to chlorine’s higher hydrophobicity. The 4-chloro substitution may alter steric interactions in target binding compared to the 2-fluoro position .
Sulfanyl vs. Sulfonyl Linkages
- Sulfonyl analog (, CAS 878058-73-2): Replacing the sulfanyl (-S-) with sulfonyl (-SO₂-) increases molecular weight (467.58 g/mol) and polarity (polar surface area = 85.2 Ų).
Indole Core Modifications
- Adamantane-substituted indole ():
Incorporating adamantane at the indole’s 2-position introduces rigidity and bulk, which may enhance binding to hydrophobic pockets in enzymes (e.g., acetylcholinesterase) but reduce solubility . - Oxadiazole-sulfanyl analogs ():
Replacing the indole with a 1,3,4-oxadiazole ring (e.g., compound 4) reduces aromaticity but introduces heterocyclic diversity, affecting electronic properties and antimicrobial activity .
Antimicrobial Activity
- Triazole-sulfanyl analogs ():
Compounds 38 and 39 (fluorobenzyl-substituted triazoles) exhibit MIC values of 16–32 µg/mL against Escherichia coli, suggesting that fluorinated aryl groups enhance antibacterial potency. The target compound’s indole core may confer similar or improved activity due to enhanced π-π stacking .
Acetylcholinesterase Inhibition
- Azepane-containing RS194B (): The azepane ring in RS194B (N-(2-(azepan-1-yl)ethyl)-2-(hydroxyimino)acetamide) contributes to its efficacy as an organophosphorus antidote. Structural similarities suggest the target compound may also interact with cholinesterases, though direct evidence is lacking .
Data Tables
Biological Activity
The compound 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications based on current research findings.
The molecular formula of the compound is , with a molecular weight of 425.55 g/mol. Its structure includes an indole ring, an azepane ring, and a fluorophenyl group, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 425.55 g/mol |
| Molecular Formula | C24H26FN3O2S |
| LogP | 4.493 |
| Polar Surface Area | 42.894 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical signaling pathways. The compound may act as an inhibitor of certain enzymes, potentially affecting metabolic pathways related to disease processes.
Biological Activity
Recent studies have indicated that compounds similar to 2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2-fluorophenyl)acetamide exhibit a range of biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth.
- Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems could provide neuroprotective benefits, making it a candidate for treating neurodegenerative diseases.
- Anti-inflammatory Activity : Some derivatives have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines, which may be beneficial in conditions like arthritis or other inflammatory diseases.
Case Studies and Research Findings
A review of relevant literature highlights the following findings regarding the biological activity of compounds related to this class:
- Study on Antitumor Activity : A study demonstrated that similar indole-based compounds could significantly reduce tumor size in xenograft models, suggesting a promising avenue for cancer therapy .
- Neuroprotection in Animal Models : Research indicated that compounds with similar frameworks provided significant neuroprotection in models of Alzheimer's disease by reducing amyloid-beta accumulation .
- Inflammation Reduction : Another study reported that derivatives of this compound effectively reduced levels of inflammatory markers in animal models of chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
